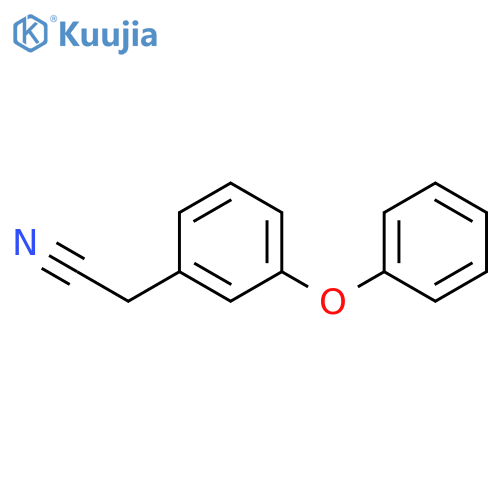Cas no 51632-29-2 (3-Phenoxyphenylacetonitrile)
3-フェノキシフェニルアセトニトリルは、有機合成中間体として重要な化合物です。化学式C14H11NOで表され、フェノキシ基とニトリル基を有する芳香族化合物です。主に農薬や医薬品の合成原料として利用され、特にピレスロイド系殺虫剤の製造において鍵中間体として機能します。高い反応性と選択性を示すため、多段階合成プロセスにおいて優れた効率性を発揮します。また、比較的安定な物性を有し、各種有機溶媒への溶解性に優れているため、工業的な取り扱いが容易という特長があります。

3-Phenoxyphenylacetonitrile structure
商品名:3-Phenoxyphenylacetonitrile
3-Phenoxyphenylacetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(3-Phenoxyphenyl)acetonitrile
- 3-Phenoxybenzyl cyanide
- 3-Phenoxyphenylacetonitrile
- (3-phenoxyphenyl)acetonitrile
- (m-phenoxyphenyl)acetonitrile
- 3-phenoxybenzeneacetonitrile
- 3-phenoxy-benzeneacetonitril
- m-phenoxybenzyl cyanide
- m-Phenoxy-phenylacetonitrile
- MFCD00016393
- NS00022275
- AKOS015855080
- 88VMT2O2DV
- BRN 2106883
- CS-0156081
- 3-phenoxyphenylethanenitrile
- SY106493
- SCHEMBL191669
- m-phenoxy-benzyl cyanide
- EN300-1864172
- D84202
- FT-0616318
- Benzeneacetonitrile, 3-phenoxy-
- ACETONITRILE, (m-PHENOXYPHENYL)-
- UNII-88VMT2O2DV
- BP-12670
- A7610
- 3-phenoxyphenylacetonitril
- TS-00413
- 3-Phenoxyphenylacetonitrile, 99%
- DTXSID20199581
- AMY24842
- 51632-29-2
- DTXCID80122072
- m-phenoxyphenylacetonitrile
-
- MDL: MFCD00016393
- インチ: 1S/C14H11NO/c15-10-9-12-5-4-8-14(11-12)16-13-6-2-1-3-7-13/h1-8,11H,9H2
- InChIKey: DKGMALJGFUHPGB-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)OC2=CC=CC(=C2)CC#N
- BRN: 2106883
計算された属性
- せいみつぶんしりょう: 209.08400
- どういたいしつりょう: 209.084
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 33A^2
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: えきたい
- 密度みつど: 1.124 g/mL at 25 °C(lit.)
- ふってん: 137 °C/0.3 mmHg(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: n20/D 1.578(lit.)
- PSA: 33.02000
- LogP: 3.54498
- ようかいせい: 未確定
3-Phenoxyphenylacetonitrile セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H302 + H312 + H332-H315-H319-H335
- 警告文: P261-P280-P305+P351+P338
- 危険物輸送番号:3276
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S23-S26-S36
- RTECS番号:AM1370000
-
危険物標識:

- 危険レベル:6.1
- 危険レベル:6.1
- 包装グループ:III
- TSCA:T
- セキュリティ用語:6.1
- リスク用語:R22
- 包装カテゴリ:III
- 包装等級:III
3-Phenoxyphenylacetonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
3-Phenoxyphenylacetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P400563-500mg |
3-Phenoxyphenylacetonitrile |
51632-29-2 | 500mg |
$ 87.00 | 2023-09-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226721-25g |
2-(3-Phenoxyphenyl)acetonitrile |
51632-29-2 | 95% | 25g |
¥1712.00 | 2024-05-10 | |
| TRC | P400563-2.5g |
3-Phenoxyphenylacetonitrile |
51632-29-2 | 2.5g |
$ 305.00 | 2023-09-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P919119-1g |
3-Phenoxyphenylacetonitrile |
51632-29-2 | 95% | 1g |
¥177.30 | 2022-09-01 | |
| abcr | AB178884-1 g |
3-Phenoxyphenylacetonitrile, 98%; . |
51632-29-2 | 98% | 1g |
€163.80 | 2023-05-07 | |
| abcr | AB178884-25 g |
3-Phenoxyphenylacetonitrile, 98%; . |
51632-29-2 | 98% | 25g |
€922.00 | 2023-05-07 | |
| Enamine | EN300-1864172-2.5g |
2-(3-phenoxyphenyl)acetonitrile |
51632-29-2 | 95% | 2.5g |
$48.0 | 2023-09-18 | |
| Enamine | EN300-1864172-0.5g |
2-(3-phenoxyphenyl)acetonitrile |
51632-29-2 | 95% | 0.5g |
$28.0 | 2023-09-18 | |
| Fluorochem | 164902-25g |
3-Phenoxyphenylacetonitrile |
51632-29-2 | 98% | 25g |
£574.00 | 2022-02-28 |
3-Phenoxyphenylacetonitrile 関連文献
-
Maria I. Swasy,Beau R. Brummel,Chandima Narangoda,Mohamed F. Attia,Joshua M. Hawk,Frank Alexis,Daniel C. Whitehead RSC Adv. 2020 10 44312
-
Hiroaki Yasukochi,Takayuki Atago,Akihiro Tanaka,Hidefumi Nakatsuji,Eri Yoshida,Akikazu Kakehi,Yoshinori Nishii,Yoo Tanabe Org. Biomol. Chem. 2008 6 540
-
Svetlana B. Tsogoeva Chem. Commun. 2010 46 7662
51632-29-2 (3-Phenoxyphenylacetonitrile) 関連製品
- 32852-95-2(2-(3-phenoxyphenyl)propanenitrile)
- 13388-75-5((3,5-Dimethoxyphenyl)acetonitrile)
- 19924-43-7(2-(3-methoxyphenyl)acetonitrile)
- 92163-15-0(4-Phenoxyphenylacetonitrile)
- 104-47-2(2-(4-methoxyphenyl)acetonitrile)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:51632-29-2)3-Phenoxyphenylacetonitrile

清らかである:99%/99%
はかる:25g/100g
価格 ($):150.0/442.0
atkchemica
(CAS:51632-29-2)3-Phenoxyphenylacetonitrile

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ